molecular formula C13H16N2O3 B14908067 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol

Cat. No.: B14908067
M. Wt: 248.28 g/mol
InChI Key: BCVMDQHMNDIRTR-UHFFFAOYSA-N
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Description

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a benzo[d]oxazole moiety linked to a tetrahydro-2H-pyran-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:

    Formation of Benzo[d]oxazole Intermediate: The benzo[d]oxazole moiety can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives.

    Linking to Tetrahydro-2H-pyran-4-ol: The benzo[d]oxazole intermediate is then reacted with a suitable aldehyde or ketone to form the desired linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole Derivatives: Compounds such as 2-(benzo[d]oxazol-2-yl)ethanol and 2-(benzo[d]oxazol-2-yl)acetic acid share structural similarities.

    Tetrahydro-2H-pyran Derivatives: Compounds like tetrahydro-2H-pyran-4-amine and tetrahydro-2H-pyran-4-carboxylic acid are structurally related.

Uniqueness

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the combination of the benzo[d]oxazole and tetrahydro-2H-pyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-[(1,3-benzoxazol-2-ylamino)methyl]oxan-4-ol

InChI

InChI=1S/C13H16N2O3/c16-13(5-7-17-8-6-13)9-14-12-15-10-3-1-2-4-11(10)18-12/h1-4,16H,5-9H2,(H,14,15)

InChI Key

BCVMDQHMNDIRTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC2=NC3=CC=CC=C3O2)O

Origin of Product

United States

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